5-(Bromomethyl)benzo[d]oxazole
Overview
Description
5-(Bromomethyl)benzo[d]oxazole is a brominated oxazole derivative that serves as a key intermediate in the synthesis of various chemical compounds. The presence of the bromomethyl group attached to the oxazole ring makes it a versatile building block for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated oxazole derivatives often involves the formation of the oxazole ring followed by the introduction of a bromomethyl group. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves optimized molecular structures and vibrational frequencies, which have been investigated both experimentally and theoretically . Similarly, the preparation of phthalocyanines with eight benzylchalcogeno substituents from dibromo benzo[1,2,3]trichalcogenoles demonstrates the utility of brominated intermediates in constructing complex macrocyclic compounds .
Molecular Structure Analysis
The molecular structure of brominated oxazole derivatives is often characterized using techniques such as FT-IR spectroscopy, NMR, and single-crystal X-ray diffraction analysis. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing an inverted planar orientation stabilized by intramolecular hydrogen bonds . The molecular structure and reactivity of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one were also comprehensively explored using single-crystal X-ray diffraction and Hirshfeld surface analysis .
Chemical Reactions Analysis
Brominated oxazole derivatives can undergo various chemical reactions, leveraging the bromomethyl group as a reactive site for further functionalization. The synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromo-2-(iodomethyl)benzofuran illustrates the reactivity of brominated intermediates in forming triazole derivatives with potential antimicrobial activities . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles showcases the cyclization reactions that form the oxazole ring, which is a crucial step in the development of potential anticancer agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated oxazole derivatives are influenced by their molecular structure and substituents. Computational studies, such as those using Gaussian09 software and DFT methods, help in understanding these properties, including vibrational frequencies, molecular electrostatic potential, and nonlinear optical effects . The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, which is significant for the development of new materials . The thermodynamic properties and molecular dipole moments of these compounds have also been investigated, providing insights into their stability and reactivity .
Scientific Research Applications
Synthesis and Structural Characterization
5-(Bromomethyl)benzo[d]oxazole derivatives are pivotal in synthesizing various complex molecules. For instance, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates the compound's role in forming intricately structured molecules, as highlighted by the determination of its crystal structure through X-ray diffraction methods. This compound exhibits an intramolecular hydrogen bond crucial for its stability and reactivity, illustrating the foundational role of 5-(Bromomethyl)benzo[d]oxazole in developing new chemical entities (Marjani, 2013).
Anticancer Potential
The anticancer properties of 5-(Bromomethyl)benzo[d]oxazole derivatives have been explored through the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, designed as potential anticancer agents. These compounds have been evaluated for their anti-proliferative effects on various cancer cell lines, demonstrating significant growth inhibition. This reveals the compound's utility in designing new anticancer drugs (Tangellamudi et al., 2018).
Anti-tubercular Activity
Research on the synthesis of coumarin-benzotriazole hybrids tethered to 5-(Bromomethyl)benzo[d]oxazole derivatives has showcased significant anti-mycobacterial activity against the H37Rv strain of M. tuberculosis. This indicates the compound's potential in developing new treatments for tuberculosis, highlighting the versatility of 5-(Bromomethyl)benzo[d]oxazole in medicinal chemistry (Ambekar et al., 2017).
Oxazole-based Medicinal Chemistry
The broader category of oxazole-based compounds, including 5-(Bromomethyl)benzo[d]oxazole, shows diverse biological activities. The versatility in binding with various biological targets through non-covalent interactions makes these compounds valuable in developing a wide range of medicinal drugs. This area has seen significant advancements, with oxazole compounds being explored for antibacterial, antifungal, anticancer, and anti-inflammatory applications, demonstrating the compound's potential in drug development (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZMESZBOHMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)benzo[d]oxazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.